3-Nitro-5-propoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.206 |
IUPAC Name |
3-nitro-5-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3 |
InChI Key |
KDLUGDUVEKCRJI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of 3 Nitro 5 Propoxyaniline
Established Synthetic Routes and Reaction Optimizations
The preparation of 3-Nitro-5-propoxyaniline can be approached through two primary synthetic pathways: the regioselective nitration of a propoxy-substituted aniline (B41778) or the alkylation of a nitrated phenol (B47542) derivative.
Regioselective Nitration Strategies for Aniline Derivatives
A common route to this compound involves the direct nitration of 3-propoxyaniline (B1267686). The amino group (-NH₂) in aniline is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. byjus.com However, direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This ion is a meta-directing group, which would unfavorably lead to nitration at positions other than the desired 3-position relative to the propoxy group. byjus.com
To achieve the desired regioselectivity, the directing effect of the substituents must be carefully managed. In 3-propoxyaniline, the propoxy group is also an ortho-, para-director. The challenge lies in introducing the nitro group at the position meta to the amino group and ortho/para to the propoxy group. One strategy to circumvent the formation of the anilinium ion and favor ortho, para-nitration relative to the amino group would be to protect the amine functionality, for instance, by acylation to form an anilide. The acetyl group is less activating than the amino group but still directs ortho and para. After nitration, the protecting group can be removed by hydrolysis.
Alternatively, controlling the reaction conditions during the nitration of unprotected 3-propoxyaniline is crucial. The formation of the desired 3-nitro isomer is influenced by the interplay of the directing effects of the amino and propoxy groups. In a strongly acidic medium, the formation of the anilinium ion can be exploited to direct the incoming nitro group to the meta position.
Alkylation and Functionalization of Precursor Molecules
An alternative and often more controlled approach to this compound is the alkylation of a pre-functionalized precursor, specifically 3-nitrophenol. This method utilizes the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers. masterorganicchemistry.combyjus.com
The synthesis proceeds in two main steps:
Deprotonation of the phenol: 3-Nitrophenol is treated with a suitable base to form the corresponding phenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this step.
Nucleophilic substitution: The resulting phenoxide ion acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to yield 3-nitro-1-propoxybenzene. vaia.comaskfilo.com
Subsequently, the nitro group on the 3-nitro-1-propoxybenzene can be reduced to an amino group to yield the final product, this compound.
Optimization of the Williamson ether synthesis is critical for achieving high yields, especially with electron-deficient phenols. researchgate.net Key parameters to consider include the choice of base, solvent, and temperature.
| Parameter | Options | Rationale |
| Base | NaH, K₂CO₃, NaOH | Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol. Weaker bases like potassium carbonate can also be effective, particularly under phase-transfer conditions. numberanalytics.com |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation without interfering with the nucleophilic phenoxide, thus accelerating the SN2 reaction. byjus.comnumberanalytics.com |
| Temperature | Room temperature to elevated temperatures | The reaction rate is temperature-dependent. However, higher temperatures can lead to side reactions. The optimal temperature is typically determined empirically. numberanalytics.com |
| Propyl Halide | Propyl iodide > Propyl bromide > Propyl chloride | The reactivity of the alkyl halide follows the order I > Br > Cl, consistent with leaving group ability in SN2 reactions. |
This table provides a general overview of parameters for the Williamson ether synthesis.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the key reactions involved in the synthesis of this compound is essential for controlling the reaction outcome and optimizing yields.
Electrophilic Aromatic Substitution Mechanisms
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. youtube.com The mechanism proceeds in two principal steps:
Formation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, nitric acid is protonated by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com
Attack and Re-aromatization: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. byjus.com
The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the benzene (B151609) ring. As mentioned, the interplay between the activating/directing effect of the propoxy group and the deactivating/directing effect of the protonated amino group is key to achieving the desired 3-nitro substitution.
Kinetics and Thermodynamics of Nitro Group Transformations
The kinetics of aromatic nitration can be complex and depend on the reactivity of the aromatic substrate and the reaction conditions. For highly reactive aromatic compounds, the rate-determining step can be the formation of the nitronium ion, leading to zero-order kinetics with respect to the aromatic substrate. For less reactive substrates, the attack of the aromatic ring on the nitronium ion is the slow step, resulting in second-order kinetics (first-order in both the aromatic compound and the nitrating agent). beilstein-journals.org
The thermodynamics of the nitration reaction are generally favorable, with the reaction being exothermic. However, the energy of activation for the formation of the sigma complex is a critical factor influencing the reaction rate. The stability of the intermediate carbocation, which is influenced by the electronic properties of the substituents, plays a significant role in determining the reaction pathway and regioselectivity. Thermodynamic data for specific nitroaromatic compounds can be found in resources like the NIST WebBook. nist.gov
Innovative Methodologies in this compound Synthesis
Recent advances in organic synthesis offer more efficient, selective, and environmentally benign methods for the preparation of nitroaromatic compounds. researchgate.net These innovative approaches could potentially be applied to the synthesis of this compound.
Modern nitration methods aim to avoid the use of harsh mixed acids. Alternative nitrating agents and catalytic systems have been developed, including:
Metal-free nitration: Using reagents like tert-butyl nitrite (B80452) can achieve regioselective nitration under milder conditions. nih.govresearchgate.net
Catalytic nitration: The use of solid acid catalysts or metal nitrates (e.g., Fe(NO₃)₃·9H₂O) can offer improved regioselectivity and easier work-up. rsc.org
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in both nitration and ether synthesis reactions. researchgate.net
Continuous flow chemistry: Performing reactions in continuous flow reactors can enhance safety, improve heat transfer, and allow for better control over reaction parameters, leading to higher yields and purity.
For the alkylation step, advancements in the Williamson ether synthesis include the use of phase-transfer catalysis, which can improve the efficiency of the reaction with inorganic bases, and solvent-free conditions, which offer a greener alternative to traditional methods. researchgate.net
| Innovative Methodology | Potential Advantage for this compound Synthesis |
| Metal-free Nitrating Agents | Avoids harsh acidic conditions, potentially improving regioselectivity and functional group tolerance. |
| Solid Acid Catalysts | Simplifies product purification and catalyst recycling. |
| Microwave-Assisted Synthesis | Accelerates reaction rates, potentially leading to higher throughput. |
| Continuous Flow Chemistry | Enhances safety and control, leading to improved yield and purity. |
| Phase-Transfer Catalysis | Facilitates the use of less expensive inorganic bases in the Williamson ether synthesis. |
This table summarizes potential innovative methodologies and their advantages.
Derivatization and Structural Modification of 3 Nitro 5 Propoxyaniline for Advanced Applications
Chemical Transformations of the Nitro Moiety
The nitro group is a key functional handle on the 3-Nitro-5-propoxyaniline skeleton, readily undergoing transformations that pave the way for extensive derivatization. Its conversion to an amino group is a particularly crucial first step for many subsequent reactions.
Reductive Amination and Subsequent Amide/Imine Formation
The most fundamental transformation of the nitro group in nitroanilines is its reduction to a primary amine. This reaction converts this compound into 3,5-diaminopropoxybenzene. This reduction can be accomplished using various established methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents like iron in acetic acid. google.com The resulting diamine is a highly valuable intermediate with two nucleophilic amino groups available for further modification.
The newly formed amino group at the 3-position can undergo reductive amination . This two-part process involves reacting the amine with an aldehyde or ketone to first form an imine, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org
Table 1: Common Reagents for Nitro Group Reduction and Subsequent Amination
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| Nitro Reduction | H₂, Pd/C | Primary Amine |
| Nitro Reduction | Fe, Acetic Acid | Primary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
Furthermore, the 3-amino-5-propoxyaniline intermediate is a prime substrate for the synthesis of amides and imines .
Amide Formation: Amides are typically synthesized by reacting the amine with an acylating agent such as an acid chloride or acid anhydride. libretexts.org This reaction provides a stable amide linkage and is a cornerstone of peptide synthesis and materials science. libretexts.orgresearchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org
Imine Formation: The reaction of the primary amine with an aldehyde or ketone, usually under acid catalysis, yields an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is reversible and the pH must be carefully controlled; the optimal pH is typically around 5 to facilitate protonation of the carbinolamine intermediate without deactivating the nucleophilic amine. libretexts.org
Diazotization and Coupling Reactions of Amino Analogs
Once the nitro group of this compound is reduced to an amine, the resulting 3-amino-5-propoxyaniline can undergo diazotization. This reaction involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.gov This process converts the primary amino group into a diazonium salt (Ar-N₂⁺), a highly versatile intermediate. nih.govgoogle.com
The primary application of these diazonium salts is in azo coupling reactions . In this electrophilic aromatic substitution, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, known as a coupling partner. wikipedia.orglibretexts.org
Coupling Partners: Suitable coupling partners are activated aromatic compounds, such as phenols and anilines.
Reaction Products: The reaction results in the formation of an azo compound (Ar-N=N-Ar'), which contains an extended system of conjugated double bonds. wikipedia.org These compounds are often intensely colored and form the chemical basis for many azo dyes. libretexts.orgsavemyexams.com
The reaction's outcome can be influenced by pH. At alkaline pH (>7.5), phenolic compounds are deprotonated to form more strongly activating phenoxides, while at acidic pH (<6), amino groups are more potent activators. libretexts.org
Aromatic Ring Functionalization and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of its three substituents: the strongly activating amino group, the strongly deactivating nitro group, and the activating propoxy group.
Electrophilic and Nucleophilic Substitutions on the Ring System
Electrophilic Aromatic Substitution (EAS): The -NH₂ and -OCH₂CH₂CH₃ groups are ortho-, para-directors, while the -NO₂ group is a meta-director. byjus.com The amino group is one of the most powerful activating groups, and its directing effect typically dominates.
Directing Effects:
Amino group (-NH₂) at C1: Strongly activating, directs to positions 2, 4, and 6.
Nitro group (-NO₂) at C3: Strongly deactivating, directs to positions 5 and (relative to itself) 1.
Propoxy group (-OCH₂CH₂CH₃) at C5: Activating, directs to positions 4 and 6.
The combined influence of these groups makes the 2, 4, and 6 positions the most electron-rich and therefore the most susceptible to attack by electrophiles in reactions like halogenation, nitration, or sulfonation. orgoreview.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for aniline (B41778) derivatives but can occur under specific conditions. It requires a potent electron-withdrawing group, like the nitro group, to be positioned ortho or para to a suitable leaving group. wikipedia.org In the case of this compound, the nitro group at C3 activates the C2 and C4 positions toward nucleophilic attack. If a leaving group (e.g., a halide) were present at one of these positions, it could potentially be displaced by a strong nucleophile.
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence (for EAS) |
|---|---|---|---|
| Amino (-NH₂) | 1 | Strong Activator | Ortho, Para (positions 2, 4, 6) |
| Nitro (-NO₂) | 3 | Strong Deactivator | Meta (positions 1, 5 relative to nitro) |
| Propoxy (-OC₃H₇) | 5 | Activator | Ortho, Para (positions 4, 6) |
Synthesis of Analogs with Varied Aromatic Substituents
Analogs of this compound can be synthesized through various strategies. One approach involves modifying the substituents on the pre-formed ring. For instance, research on the related isomer 5-nitro-2-propoxyaniline (B1220663) has shown that the nitro group can be converted to a cyano group, yielding a derivative with similar biological properties. rsc.orgthieme-connect.com
Another strategy involves building the molecule from simpler, pre-functionalized precursors. Patents describe synthetic routes starting with compounds like 2,4-dichloronitrobenzene, where an ammonification reaction is followed by a condensation reaction with n-propyl alcohol to introduce the propoxy group. google.com Similarly, N-alkylated analogs can be prepared by first alkylating the parent aniline and then performing nitration. For example, N-Ethyl-2-nitro-5-propoxyaniline is synthesized by nitrating N-ethyl-5-propoxyaniline. These methods allow for the introduction of a wide variety of substituents onto the aromatic core, enabling the fine-tuning of the molecule's chemical and physical properties.
Preparation of Photoreactive Probes and Bioconjugate Linkers
The this compound scaffold is an excellent starting point for the synthesis of photoreactive probes and bioconjugate linkers, which are essential tools in chemical biology for studying molecular interactions. thieme-connect.comresearchgate.net Photoaffinity labeling, for example, uses a ligand equipped with a photoreactive group (a photophore) that, upon UV irradiation, forms a highly reactive intermediate capable of covalently bonding to a target biomolecule, such as a protein receptor. thermofisher.com
Commonly used photophores include phenyl azides, benzophenones, and diazirines. researchgate.netnih.gov The synthesis of such probes based on the propoxyaniline structure often involves converting the nitro group into an amine, which then serves as a chemical handle for introducing the photoreactive moiety. thieme-connect.com
For example, studies on the isomer 5-nitro-2-propoxyaniline have demonstrated the synthesis of photoreactive derivatives for probing sweet taste receptors. thieme-connect.comthieme-connect.com In one pathway, the aniline derivative (obtained from nitro reduction) undergoes diazotization followed by azidation to install a phenyl azide (B81097) group. nih.gov In another advanced synthesis, the nitro group itself is ultimately transformed into a trifluoromethyl-diazirine group, a highly efficient photophore. thieme-connect.comnih.gov These strategies highlight how the functional groups of this compound can be manipulated to create sophisticated chemical tools for elucidating biological mechanisms.
Incorporation of Diazirinyl and Azide Photophores
Photoaffinity labeling is a powerful technique used to identify and study the interactions between small molecules and their biological targets. This method relies on the introduction of a photoreactive group, or photophore, into the molecule of interest. Upon photoactivation, typically with UV light, the photophore generates a highly reactive intermediate that forms a covalent bond with nearby molecules, thus identifying the binding partners. Diazirinyl and azide groups are among the most commonly used photophores due to their small size, chemical stability before activation, and high reactivity upon photolysis.
The synthesis of photoreactive derivatives of this compound can be conceptually adapted from methodologies developed for its isomer, 5-Nitro-2-propoxyaniline. acs.orgthieme-connect.comthieme-connect.com
Azide Derivatization:
The introduction of an azide group onto the this compound scaffold can be envisioned through a multi-step synthetic sequence. A common route to aryl azides involves the diazotization of an aniline followed by substitution with an azide salt. uni-muenchen.debaseclick.eu In the case of this compound, the existing amino group can be directly utilized.
A representative synthetic pathway would involve:
Diazotization: Treatment of this compound with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C), would convert the primary amino group into a diazonium salt.
Azide Substitution: The resulting diazonium salt is then reacted with an azide source, typically sodium azide, to yield the corresponding aryl azide, 3-azido-5-nitro-1-propoxybenzene.
This transformation is generally efficient and provides a straightforward method to install the azide photophore.
Diazirinyl Derivatization:
The diazirine ring is a highly effective photophore that generates a reactive carbene upon irradiation. nih.gov The synthesis of aryl diazirines is more complex than that of aryl azides and often involves the construction of the diazirine ring from a suitable precursor. For nitro-containing aromatic compounds, a common strategy involves the reduction of the nitro group to an amine, which is then elaborated into the diazirine. nih.govmdpi.com
A plausible, albeit challenging, synthetic route to a diazirinyl derivative of this compound could involve:
Reduction of the Nitro Group: Selective reduction of the nitro group of this compound to an amine would yield 3-amino-5-propoxyaniline. This step requires careful selection of reducing agents to avoid reduction of other functional groups.
Conversion to a Ketone: The newly formed amino group could be transformed into a ketone functionality through a series of reactions, for example, via a Sandmeyer reaction to introduce a cyano group, followed by a Grignard reaction and hydrolysis.
Diazirine Formation: The ketone would then serve as the precursor for the construction of the diazirine ring. This is typically achieved through reaction with ammonia (B1221849) and an aminating agent like hydroxylamine-O-sulfonic acid to form a diaziridine, which is subsequently oxidized to the diazirine. researchgate.netmdpi.com
It is important to note that the reduction of the nitro group in the presence of other reducible functionalities can be challenging. For instance, in the synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives, the choice of reducing agent was critical to avoid unwanted side reactions. thieme-connect.com In some cases, the diazirinyl moiety was found to be intolerant to the conditions required for nitro group reduction, necessitating a synthetic strategy where the diazirine is formed before the reduction step. nih.gov
The following table summarizes the key characteristics of these photophores and potential synthetic strategies for their incorporation into this compound.
| Photophore | Reactive Intermediate | Activation Wavelength (approx.) | Potential Synthetic Precursor | Key Synthetic Transformation |
| Aryl Azide | Nitrene | 260-300 nm | This compound | Diazotization of the amino group followed by azide substitution |
| Aryl Diazirine | Carbene | 350-380 nm | 3-Keto-5-propoxyaniline (from this compound) | Formation of diaziridine from ketone and subsequent oxidation |
Advanced Spectroscopic and Structural Characterization of 3 Nitro 5 Propoxyaniline and Its Derivatives
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of 5-Nitro-2-propoxyaniline (B1220663) reveals characteristic absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), the nitro group (-NO₂), and the propoxy ether linkage (-O-CH₂CH₂CH₃). The high polarity of the N-O bonds in the nitro group results in particularly strong and easily identifiable infrared absorptions. The primary amine N-H stretching vibrations are also clearly visible.
Key FT-IR absorption peaks for 5-Nitro-2-propoxyaniline are detailed in the table below.
| Vibrational Mode | Functional Group | **Typical Wavenumber (cm⁻¹) ** |
| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | ~3400 |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | ~1520 |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1350 |
| C-O-C Asymmetric Stretch | Alkyl Aryl Ether | ~1250 |
| Data sourced from . |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as its selection rules are based on changes in polarizability rather than dipole moment. While a specific, complete Raman spectrum for 5-Nitro-2-propoxyaniline is not widely published, the expected characteristic bands can be predicted based on its structure. The symmetric stretch of the nitro group, in particular, typically produces a strong Raman signal. Aromatic C-H stretching and ring vibrations would also be prominent. For comparison, a related molecule, 2-methoxy-4-nitroaniline, has been studied using FT-Raman spectroscopy, providing insight into the vibrational modes expected for this class of compounds. nih.gov
| Vibrational Mode | Functional Group | **Predicted/Typical Raman Shift (cm⁻¹) ** |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | Propoxy Group | 2850 - 3000 |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1520 - 1560 |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1340 - 1380 |
| C-O-C Stretch | Alkyl Aryl Ether | 1200 - 1300 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise covalent framework of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) NMR provides foundational data. The ¹H NMR spectrum establishes the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
| ¹H NMR Data for 5-Nitro-2-propoxyaniline (in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.6 - 7.8 | Doublets, Triplets | 3H |
| Amine Protons (-NH₂) | 3.3 - 3.5 | Broad Singlet | 2H |
| Methylene Protons (-OCH₂-) | ~4.0 | Triplet | 2H |
| Methylene Protons (-CH₂-) | ~1.7 | Sextet | 2H |
| Methyl Protons (-CH₃) | ~1.0 | Triplet | 3H |
| Data sourced from . |
| ¹³C NMR Data for 5-Nitro-2-propoxyaniline | |
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbon (C-NO₂) | ~148 |
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (-OCH₂-) | ~69 |
| Methyl Carbon (-CH₃) | ~22 |
| Data sourced from . |
While 1D NMR provides strong evidence for the structure, multi-dimensional (2D) NMR experiments would be required for unambiguous assignment of each specific proton and carbon, especially within the complex aromatic region.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting the adjacent protons in the propoxy chain and confirming the coupling patterns of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the precise assignment of carbon chemical shifts based on the already-known proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for piecing the full structure together, for instance, by showing a correlation from the -OCH₂- protons to the aromatic carbon at position 2, confirming the ether linkage location.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is invaluable for confirming the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry for Molecular Formula and Trace Compound Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places).
For 5-Nitro-2-propoxyaniline, HRMS provides definitive confirmation of its molecular formula.
Molecular Formula: C₉H₁₂N₂O₃ nih.gov
Nominal Mass: 196 amu
Monoisotopic Mass: 196.08479225 Da nih.govhmdb.ca
An experimentally determined high-resolution mass value that matches this theoretical monoisotopic mass to within a few parts per million (ppm) provides unambiguous evidence for the elemental composition C₉H₁₂N₂O₃, ruling out other potential formulas with the same nominal mass.
Standard mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecular ion peak [M]⁺ for 5-Nitro-2-propoxyaniline appears at an m/z of approximately 196. Common fragmentation pathways include the loss of the propoxy group and the nitro group, leading to characteristic daughter ions that further support the proposed structure.
| Mass Spectrometry Data for 5-Nitro-2-propoxyaniline | |
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Monoisotopic Mass | 196.08479 Da |
| Molecular Ion Peak [M]⁺ | m/z ≈ 196 |
| Key Fragmentation | Loss of propoxy group (-59 Da), Loss of nitro group (-46 Da) |
| Data sourced from nih.govhmdb.ca. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By passing X-rays through a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the precise coordinates of every atom in the crystal's unit cell, revealing exact bond lengths, bond angles, and torsional angles.
Although 5-Nitro-2-propoxyaniline is known to be an orange crystalline solid, a solved crystal structure is not publicly available in crystallographic databases as of this writing. wikipedia.org However, were a suitable single crystal to be grown and analyzed, X-ray diffraction would provide unparalleled structural detail.
Potential Insights from a Hypothetical Crystal Structure:
Conformation: The precise orientation of the propoxy chain relative to the aniline (B41778) ring would be determined.
Planarity: The planarity of the benzene ring and the degree of pyramidalization at the amine nitrogen could be measured.
Intermolecular Interactions: Crucially, crystallography would reveal the network of non-covalent interactions that govern the crystal packing. This would likely include hydrogen bonding between the amine protons (donors) and the oxygen atoms of the nitro group (acceptors) on adjacent molecules.
The determination of the crystal structure of related substituted anilines and nitroanilines has been successful, demonstrating the feasibility and value of this technique for understanding how substituents guide the formation of solid-state architectures. mdpi.comresearchgate.netrsc.org
Computational Chemistry and Theoretical Investigations of 3 Nitro 5 Propoxyaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Nitro-5-propoxyaniline, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its reactivity. These calculations provide information on the distribution of electrons within the molecule, which is crucial for determining its chemical behavior.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.
The presence of the nitro group (a strong electron-withdrawing group) and the propoxy and aniline (B41778) groups (electron-donating groups) significantly influences the electronic properties of the aromatic ring. Quantum chemical calculations can precisely map the electron density distribution, identifying electron-rich and electron-deficient regions. This information is vital for predicting the sites most susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Molecular Modeling and Simulation of Conformational Dynamics
While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study its dynamic behavior. mdpi.commdpi.com The conformational flexibility of this compound, particularly the rotation of the propoxy group and the inversion of the amine group, can be investigated using these methods.
MD simulations track the movements of atoms in a molecule over time, providing a detailed picture of its conformational landscape. mdpi.commdpi.com By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its shape and flexibility. This is particularly important for understanding how the molecule might interact with a biological target, such as a receptor or enzyme.
The results of these simulations can be used to identify the most stable conformations of the molecule and the energy barriers between different conformations. This information is crucial for understanding its physical properties and for designing molecules with specific shapes and functionalities.
In Silico Approaches for Structure-Activity Relationship (SAR) Exploration
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. mdpi.com These computational methods aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. For this compound, SAR exploration can help in predicting its potential biological activities and in designing more potent analogs.
The presence of specific functional groups, such as the nitro group, is often critical for biological activity. SAR studies on other nitro-containing compounds have shown that the position and electronic environment of the nitro group can significantly impact their efficacy. mdpi.com By systematically modifying the structure of this compound in silico (e.g., by changing the position of the nitro group or altering the alkoxy chain) and calculating relevant molecular descriptors, it is possible to build predictive SAR models.
These models can then be used to screen virtual libraries of related compounds to identify those with the highest predicted activity. This approach can significantly accelerate the discovery of new lead compounds for various applications.
Predictive Computational Methodologies in Chemical Research
Predictive computational methodologies encompass a broad range of techniques that leverage theoretical chemistry and computer science to forecast the properties and behavior of chemical systems. In the context of this compound, these methods can be used to predict a wide array of properties, from its spectroscopic characteristics to its potential toxicity.
For example, quantum chemical methods can be used to predict its NMR and IR spectra, which can aid in its experimental characterization. Similarly, quantitative structure-property relationship (QSPR) models can be developed to predict physical properties such as solubility, melting point, and boiling point based on its molecular structure.
Furthermore, in silico toxicology models can be employed to assess the potential adverse effects of this compound without the need for extensive animal testing. These models use computational algorithms to predict the likelihood of a compound being, for example, a mutagen or a carcinogen based on its structural features. The application of these predictive methodologies is invaluable for the rational design of new, safer, and more effective chemical compounds.
Mechanistic Insights into Molecular Recognition and Receptor Interaction of 3 Nitro 5 Propoxyaniline Analogs
Ligand-Receptor Binding Mechanisms, focusing on Gustatory Receptors (e.g., T1R2/T1R3 heterodimer)
The T1R2/T1R3 receptor is a complex protein with multiple domains, offering several potential binding sites for the vast array of molecules that elicit a sweet taste. nih.govnih.gov This single receptor's ability to recognize structurally diverse compounds is attributed to its multiple interaction sites. nih.govnih.gov Each T1R subunit consists of a large extracellular N-terminal domain, often called a Venus flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD). researchgate.netnih.gov
Different classes of sweeteners have been shown to bind to distinct sites on the receptor complex. nih.govresearchgate.net For instance, sweeteners like aspartame (B1666099) primarily interact with the VFT domain of the T1R2 subunit, whereas other compounds, such as cyclamate, bind within the transmembrane domain of the T1R3 subunit. nih.gov The sweet-tasting protein brazzein (B1577979) has been proposed to interact with both the T1R2-NTD and the T1R3-CRD. researchgate.net This multi-site binding capacity explains how molecules with varied structures can all trigger a sweet sensation. nih.govresearchgate.net
For 3-Nitro-5-propoxyaniline and its analogs, the precise binding site is a subject of ongoing investigation. However, it is understood that these small molecules interact with one or more of these domains to induce a conformational change in the receptor. This change activates the associated G-protein, initiating the intracellular signaling cascade that ultimately results in the perception of sweetness. nih.gov The binding is thought to occur within a pocket formed by the VFT domains, similar to other small-molecule sweeteners. researchgate.netresearchgate.net
Elucidation of Specific Molecular Interactions (e.g., Hydrogen Bonding Networks)
The binding of a ligand like this compound to the T1R2/T1R3 receptor is stabilized by a network of specific, non-covalent molecular interactions. Among the most critical of these are hydrogen bonds. researchgate.net These interactions occur between functional groups on the sweetener molecule (the hydrogen bond donor and acceptor sites) and specific amino acid residues within the receptor's binding pocket.
In the context of sweet taste, the interaction between the ligand's "glucophores" (the parts of the molecule responsible for the sweet taste) and the receptor is key. For amino acids, which can also taste sweet, the amino (AH) and carboxyl (B) groups consistently interact with the same receptor residues, while the side chains engage in hydrophobic or dispersion forces, which play a significant role in sweetness intensity. researchgate.net Similarly, for nitroaniline derivatives, the nitro and amine groups, along with the propoxy chain of this compound, are expected to form a specific pattern of hydrogen bonds and hydrophobic interactions with the receptor.
Computational modeling and molecular docking studies are vital tools for predicting these interactions. researchgate.net By identifying the key amino acid residues that form hydrogen bonds with the ligand, researchers can build a detailed picture of the binding mode. These models suggest that both hydrophobic and hydrophilic contacts are essential for the molecular origin of the sweet taste of these compounds. researchgate.net
Photoaffinity Labeling as a Mechanistic Probe for Binding Sites
To experimentally validate computational models and definitively identify the binding location of ligands like this compound, a powerful technique known as photoaffinity labeling (PAL) is employed. researchgate.net This chemical biology approach uses a specially designed molecular probe to covalently bond to the receptor at the precise point of interaction.
A photoaffinity probe is a synthetic analog of the ligand that contains a photoreactive group, such as a diazirine, benzophenone, or azide (B81097). researchgate.net This probe is designed to retain high affinity for the receptor's binding site. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate (e.g., a carbene from a diazirine) that rapidly forms a stable, covalent bond with nearby amino acid residues in the binding pocket. The protein can then be isolated and analyzed to pinpoint the exact location of the label, thereby mapping the binding site.
Researchers have synthesized photoreactive derivatives of 2-propoxyaniline (B1271045), the core scaffold of this compound, specifically for this purpose. researchgate.net By incorporating photophores like the trifluoromethyldiazirinyl group, these probes can be used to "fish" for the binding pocket within the T1R2/T1R3 receptor, providing direct evidence of the molecular interactions at play.
Table 1: Common Photoreactive Groups (Photophores) Used in Photoaffinity Labeling
| Photophore | Reactive Intermediate | Activation Wavelength (approx.) |
|---|---|---|
| Phenyl Azide | Nitrene | 254-300 nm |
| Benzophenone | Triplet Ketone | 350-360 nm |
| Aryl Diazirine | Carbene | >330 nm |
Comparative Structure-Activity Studies of Related Molecular Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, in this case, sweetness. By synthesizing and testing a series of analogs of this compound, researchers can determine which functional groups are essential for receptor binding and activation.
Quantitative structure-activity relationship (QSAR) analyses of 5-nitro- and 5-cyanoaniline sweeteners have shown that steric dimensions are more critical in determining sweetness activity than hydrophobicity within this class of compounds. nih.gov This suggests that the size and shape of the molecule are finely tuned for optimal fitting into the receptor's binding pocket.
Table 2: Comparison of 2-Propoxyaniline Analogs and the Role of the 5-position Substituent
| Compound | Structure | Key Modification | Impact on Sweetness |
|---|---|---|---|
| 5-Nitro-2-propoxyaniline (B1220663) | Aniline (B41778) with NO₂ at position 5 and O-propyl at position 2 | Nitro group at position 5 | High-intensity sweetener |
Emerging Applications of 3 Nitro 5 Propoxyaniline in Advanced Materials and Chemical Technologies
Utilization as a Synthetic Intermediate for Specialty Chemicals and Dyes
Nitroaniline derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, particularly azo dyes. The general synthetic route involves the diazotization of the amino group on the nitroaniline, followed by coupling with a suitable aromatic compound to form the characteristic azo linkage (-N=N-), which is a primary chromophore in many synthetic colorants. While direct evidence for the use of 3-Nitro-5-propoxyaniline in commercial dye production is not extensively documented, its structural similarity to other commercially significant nitroanilines suggests its potential as a precursor for novel dyes with specific color and performance properties.
The propoxy group in this compound can influence the solubility and lightfastness of the resulting dyes. The electron-withdrawing nature of the nitro group and the electron-donating character of the propoxy group can modulate the electronic properties of the aromatic ring, thereby affecting the wavelength of maximum absorption and, consequently, the color of the dye.
| Potential Dye Class | Synthetic Precursor | Key Functional Groups | Potential Properties |
| Azo Dyes | This compound | Amino (-NH2), Nitro (-NO2) | Varied color palette, potential for good lightfastness |
| Sulfur Dyes | Not Directly Applicable | - | - |
| Triphenylmethane Dyes | Not Directly Applicable | - | - |
Role in the Development of Functional Materials and Polymers
The incorporation of nitroaniline moieties into polymer structures can impart unique optical, electronic, and thermal properties. While research specifically detailing the use of this compound as a monomer or functional additive in polymer synthesis is limited, the broader class of nitroanilines has been explored for applications in high-performance polymers.
The amine and nitro groups of this compound offer reactive sites for polymerization reactions. For instance, the amine group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, or polyureas, respectively. The resulting polymers could exhibit enhanced thermal stability and specific nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. The propoxy group could further modify the polymer's solubility and processing characteristics.
| Polymer Type | Potential Monomer/Additive | Key Functional Groups for Polymerization | Potential Polymer Properties |
| Polyamides | This compound (as a diamine after reduction of the nitro group) | Amino (-NH2) | High thermal stability, good mechanical properties |
| Polyimides | This compound (as a diamine after reduction of the nitro group) | Amino (-NH2) | Excellent thermal and chemical resistance |
| Nonlinear Optical (NLO) Polymers | This compound | Nitro (-NO2), Amino (-NH2) | Second-order NLO effects for optical applications |
Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection
Given the widespread use of nitroaromatic compounds in various industries, the development of sensitive and selective analytical methods for their detection in environmental matrices is crucial. While specific methods for this compound are not well-established due to its niche status, established techniques for the analysis of other nitroanilines can be readily adapted.
High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or mass spectrometry (MS) detection is a powerful tool for the separation and quantification of nitroaromatic compounds in water and soil samples. The distinct UV-Vis absorption spectrum conferred by the nitroaniline chromophore allows for selective detection. For trace-level analysis, gas chromatography-mass spectrometry (GC-MS) can be employed, often after a derivatization step to improve the volatility of the analyte.
Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of reducible nitro groups. The electrochemical reduction of the nitro group on this compound at a specific potential can be used for its quantification.
| Analytical Technique | Principle of Detection | Typical Sample Matrix | Potential Sensitivity |
| HPLC-UV/Vis | UV absorbance of the nitroaniline chromophore | Water, Soil Extracts | ppm to ppb level |
| GC-MS | Mass-to-charge ratio of the compound and its fragments | Water, Soil Extracts (after derivatization) | ppb to ppt (B1677978) level |
| Voltammetry | Electrochemical reduction of the nitro group | Aqueous solutions | ppb to ppm level |
Future Research Directions and Interdisciplinary Prospects for 3 Nitro 5 Propoxyaniline
Development of Sustainable Synthetic Routes with Reduced Environmental Footprint
The synthesis of aromatic nitro compounds and anilines traditionally involves harsh reagents and generates significant waste. Future research into the synthesis of 3-Nitro-5-propoxyaniline should prioritize the principles of green chemistry to minimize environmental impact.
Key areas for investigation include:
Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts for the nitration of 3-propoxyaniline (B1267686) could offer a recyclable and more environmentally benign alternative to traditional sulfuric and nitric acid mixtures.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could enhance safety, improve reaction control, and allow for easier scalability. This approach can also minimize solvent usage and by-product formation.
Biocatalysis: Investigating the potential of enzymes to catalyze specific steps in the synthetic pathway could lead to highly selective and environmentally friendly processes. For instance, enzymatic reduction of a dinitro precursor could offer a greener route to the final product.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Nitration | Recyclable catalysts, reduced acid waste | Development of novel solid acid catalysts |
| Flow Chemistry | Enhanced safety, scalability, reduced waste | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Integration of Advanced Characterization Techniques for Complex Chemical Systems
A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced characterization methods can offer deeper insights.
Future research should employ a multi-technique approach to characterize not only the molecule itself but also its interactions in more complex systems:
Solid-State NMR: To understand the crystalline structure and intermolecular interactions of this compound in the solid state.
X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule, providing valuable data on bond lengths, angles, and packing arrangements.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reactivity, and electronic structure, complementing experimental data.
| Technique | Information Gained | Potential Application |
| Solid-State NMR | Crystalline structure, intermolecular interactions | Understanding polymorphism and solid-state properties |
| X-ray Crystallography | 3D molecular structure | Guiding rational drug design, materials science |
| Computational Modeling | Electronic properties, reactivity prediction | Elucidating reaction mechanisms, designing new experiments |
Exploration of Novel Chemical Reactivities and Transformational Pathways
The functional groups present in this compound—aniline (B41778), nitro, and propoxy groups—offer a versatile platform for exploring novel chemical transformations.
Potential areas for reactivity studies include:
Selective Reductions: Developing methods for the selective reduction of the nitro group to an amine without affecting other parts of the molecule could lead to the synthesis of novel diamino compounds.
Diazotization and Coupling Reactions: The amino group can be converted to a diazonium salt, a versatile intermediate for the synthesis of a wide range of derivatives, including azo dyes and other functional materials.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of new functional groups.
| Reaction Type | Key Intermediate/Product | Potential Utility |
| Selective Reduction | 3-Amino-5-propoxyaniline | Synthesis of polymers, ligands |
| Diazotization | Diazonium salt | Azo dyes, functional materials |
| Nucleophilic Aromatic Substitution | Substituted aniline derivatives | Fine chemical synthesis |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The intersection of organic chemistry and chemical biology provides exciting opportunities for the application of novel molecules in biological systems. While the biological activities of this compound are unknown, its structural similarity to other biologically active anilines suggests potential for interdisciplinary research. For instance, the related compound 5-Nitro-2-propoxyaniline (B1220663) is a known artificial sweetener, highlighting the potential for seemingly simple molecules to interact with biological systems. researchgate.netwikipedia.org
Future interdisciplinary research could focus on:
Design of Molecular Probes: The aniline scaffold can be a starting point for the design of fluorescent probes or photoaffinity labels to study biological processes. researchgate.net
Medicinal Chemistry Scaffolding: The this compound core could serve as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities.
Enzyme Inhibition Studies: The molecule and its derivatives could be tested as potential inhibitors of enzymes, a common strategy in drug discovery.
| Interdisciplinary Area | Potential Application of this compound | Research Goal |
| Molecular Probes | Synthesis of fluorescent or photoaffinity labels | Visualizing and understanding biological processes |
| Medicinal Chemistry | Scaffold for compound library synthesis | Discovery of new therapeutic agents |
| Enzyme Inhibition | Screening for inhibitory activity | Identifying new drug targets and leads |
Q & A
Q. How can degradation pathways of this compound under UV/oxidizing conditions be systematically analyzed?
- Protocol :
Expose the compound to UV light (254 nm) in a photoreactor.
Monitor degradation products via LC-MS/MS and identify radicals using EPR spectroscopy.
Propose mechanisms based on detected intermediates (e.g., nitroso derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
